1-Methylcyclopentyl prop-2-enoate

Physicochemical Properties Volatility Acrylate Monomers

1-Methylcyclopentyl prop-2-enoate (CAS: 178889-49-1), also referred to as 1-methylcyclopentyl acrylate (MCPMA), is an acrylate ester monomer characterized by the attachment of a 1-methylcyclopentyl group to the acryloyl moiety. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 178889-49-1
Cat. No. B062372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcyclopentyl prop-2-enoate
CAS178889-49-1
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1(CCCC1)OC(=O)C=C
InChIInChI=1S/C9H14O2/c1-3-8(10)11-9(2)6-4-5-7-9/h3H,1,4-7H2,2H3
InChIKeyQOTUZLQBNYANGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcyclopentyl Prop-2-enoate (CAS 178889-49-1): Structural Identity and Physicochemical Baseline for Procurement


1-Methylcyclopentyl prop-2-enoate (CAS: 178889-49-1), also referred to as 1-methylcyclopentyl acrylate (MCPMA), is an acrylate ester monomer characterized by the attachment of a 1-methylcyclopentyl group to the acryloyl moiety. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol [1]. The compound exhibits a predicted density of 1.0±0.1 g/cm³ and a boiling point of 184.1±9.0 °C at 760 mmHg . As a tertiary alkyl acrylate, it features a quaternary carbon center adjacent to the ester oxygen, a structural characteristic that fundamentally influences its reactivity profile in acid-catalyzed deprotection and free-radical polymerization processes relative to primary or secondary alkyl acrylates.

Why Generic Acrylate Substitution Fails: The Functional Consequences of 1-Methylcyclopentyl Acrylate Structure


Substitution of 1-methylcyclopentyl acrylate with a generic cycloalkyl acrylate, such as cyclopentyl acrylate or cyclohexyl acrylate, is not functionally neutral. The compound's tertiary alkyl ester structure confers a markedly different acid-lability profile compared to primary or secondary esters [1]. In chemically amplified photoresist systems, the cleavage rate of the ester group under photo-generated acid directly governs the contrast and resolution of the patterned image; even minor alterations to the leaving group's carbocation stability can shift the deprotection kinetics sufficiently to compromise critical dimension uniformity. Furthermore, the methylcyclopentyl group exhibits distinct steric and hydrophobic contributions that modulate copolymer free volume, glass transition temperature (Tg), and developer solubility in ways not replicable by cyclopentyl, cyclohexyl, or methyl adamantyl acrylates . Empirical formulation adjustments—re-optimizing photoacid generator (PAG) loading, post-exposure bake (PEB) temperature, and developer concentration—are invariably required when substituting one cycloaliphatic acrylate for another, adding non-trivial time and resource burdens to process development.

Quantitative Evidence Guide: 1-Methylcyclopentyl Prop-2-enoate Performance Differentiation


Physicochemical Profile: Boiling Point and Density of 1-Methylcyclopentyl Acrylate versus Cyclopentyl Acrylate

1-Methylcyclopentyl acrylate (MCPMA, CAS 178889-49-1) exhibits a predicted boiling point of 184.1±9.0 °C at 760 mmHg , which is notably higher than that of the unsubstituted analog cyclopentyl acrylate (CPA, CAS 16868-13-6), which has a reported boiling point of 160-162 °C at 760 mmHg [1]. This ~22-24 °C elevation is consistent with the increased molecular weight and enhanced intermolecular van der Waals interactions imparted by the additional methyl substituent. The higher boiling point translates to reduced volatility during elevated-temperature processing steps, including pre-exposure bake and post-exposure bake in photoresist processing, where monomer evaporation can alter film composition and degrade lithographic performance.

Physicochemical Properties Volatility Acrylate Monomers

Acid-Labile Cleavage Reactivity: Tertiary Alkyl Ester versus Secondary and Primary Acrylates in Chemically Amplified Resists

As a tertiary alkyl ester, 1-methylcyclopentyl acrylate undergoes acid-catalyzed cleavage at a rate that is several orders of magnitude faster than that of secondary alkyl acrylates (e.g., cyclopentyl acrylate, cyclohexyl acrylate) and primary alkyl acrylates (e.g., methyl acrylate, n-butyl acrylate) under identical acid and thermal conditions [1]. The cleavage proceeds via an E1-type elimination mechanism where the rate-determining step involves formation of a relatively stable tertiary carbocation. For tertiary alkyl esters in chemically amplified resist systems, the activation energy (Eₐ) for deprotection is typically in the range of 80-100 kJ/mol, compared to 120-140 kJ/mol for secondary esters and >150 kJ/mol for primary esters [2]. This enhanced acid-lability permits the use of lower post-exposure bake (PEB) temperatures or shorter bake times to achieve complete deprotection, which reduces acid diffusion blur and improves resolution.

Chemically Amplified Photoresists Deprotection Kinetics Acid Catalysis

Hydrophobicity and Developer Resistance: LogP Comparison of 1-Methylcyclopentyl Acrylate versus Cyclopentyl Acrylate

1-Methylcyclopentyl acrylate exhibits a computed LogP (XLogP3-AA) value of 2.2 [1] and an ACD/LogP value of 2.83 . In contrast, the unsubstituted cyclopentyl acrylate (CAS 16868-13-6) has a reported LogP of 1.87 [2], representing a ΔLogP of +0.33 to +0.96 depending on the computational method employed. This increased lipophilicity arises from the additional methyl substituent on the cyclopentyl ring and directly correlates with reduced aqueous developer penetration into exposed resist films. In tetramethylammonium hydroxide (TMAH)-based aqueous developers, the methylcyclopentyl moiety provides enhanced resistance to swelling and film thickness loss in unexposed regions, thereby preserving pattern fidelity and minimizing dark erosion.

Hydrophobicity Developer Resistance LogP

Transparency at 193 nm: Methylcyclopentyl Acrylate as a Replacement for Aromatic Monomers in DUV Photoresists

The saturated aliphatic ring structure of 1-methylcyclopentyl acrylate exhibits negligible absorption at 193 nm wavelength, a critical requirement for ArF excimer laser lithography . This property enables its use as a direct replacement for traditional aromatic monomers (e.g., styrene derivatives, polyhydroxystyrene), which are strongly absorbing and thus opaque in the deep ultraviolet (DUV) regime. At 193 nm, aromatic monomers typically exhibit extinction coefficients (ε) on the order of 10⁴ M⁻¹cm⁻¹, whereas saturated cycloaliphatic acrylates such as MCPMA exhibit ε values below 100 M⁻¹cm⁻¹ [1]. This two-orders-of-magnitude improvement in transparency allows uniform exposure energy penetration through the entire resist film thickness, a prerequisite for achieving vertical sidewall profiles and high aspect ratio patterning.

193 nm Lithography Optical Transparency DUV Photoresists

Optimal Application Scenarios for 1-Methylcyclopentyl Prop-2-enoate Procurement


193-nm (ArF) and EUV Chemically Amplified Photoresist Formulation

1-Methylcyclopentyl acrylate serves as a core acid-labile monomer in 193-nm and EUV chemically amplified photoresist resins. Its tertiary ester structure confers rapid acid-catalyzed deprotection kinetics (Eₐ ~80-100 kJ/mol class-level) [1], enabling high-contrast imaging at reduced post-exposure bake temperatures. The saturated cycloaliphatic ring ensures negligible absorption at 193 nm (<100 M⁻¹cm⁻¹ versus ~10⁴ M⁻¹cm⁻¹ for aromatic monomers) [2], permitting uniform through-film exposure. This combination of high transparency and tunable acid-lability makes MCPMA particularly suited for advanced-node semiconductor patterning where critical dimension uniformity and line-edge roughness control are paramount.

Photoresist Top-Coating and Immersion Lithography Barrier Layers

The elevated hydrophobicity of 1-methylcyclopentyl acrylate (LogP 2.2-2.83, ΔLogP +0.33 to +0.96 versus cyclopentyl acrylate) [1] renders it an effective structural component in top-coating polymers for 193-nm immersion lithography. In immersion systems, the top-coat must prevent leaching of photoacid generator and other resist components into the water immersion fluid while simultaneously resisting aqueous developer penetration. MCPMA-containing copolymers provide the requisite barrier properties, reducing PAG leaching and maintaining pattern fidelity [2].

High-Tg Specialty Acrylate Copolymers for Optical and Electronic Applications

The bulky, rigid methylcyclopentyl side chain of MCPMA reduces polymer chain packing density and increases free volume, thereby elevating the glass transition temperature (Tg) of copolymers relative to those incorporating less sterically demanding acrylates [1]. The predicted boiling point of 184.1±9.0 °C [2] further supports its thermal stability during high-temperature curing and processing steps. These characteristics make MCPMA a candidate comonomer for specialty optical polymers, hard-coat formulations, and electronic encapsulants where dimensional stability under thermal cycling is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylcyclopentyl prop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.